4,4-Difluoro-3,3-dimethylbutanoic acid
Description
Properties
IUPAC Name |
4,4-difluoro-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-6(2,5(7)8)3-4(9)10/h5H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVUMPMTUSZRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1892397-17-9 | |
| Record name | 4,4-difluoro-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to 4,4-Difluoro-3,3-dimethylbutanoic Acid and the Strategic Importance of gem-Difluorinated Aliphatic Carboxylic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4,4-difluoro-3,3-dimethylbutanoic acid, a molecule of interest in medicinal chemistry. While a specific CAS number for this exact compound is not readily found in public databases, this document delves into the broader, strategically significant class of gem-difluorinated aliphatic carboxylic acids. We will explore the profound impact of the gem-difluoromethylene group on molecular properties, detail established synthetic pathways, discuss analytical characterization techniques, and survey the applications of these valuable building blocks in modern drug development.
Introduction: The Elusive Target and a Class of High-Value Building Blocks
A direct search for "this compound" reveals its presence in chemical databases such as PubChem under the compound identifier (CID) 115011849.[1] However, as of early 2026, a specific CAS (Chemical Abstracts Service) registry number does not appear to be assigned, suggesting it may be a novel or less-common compound. The absence of a dedicated CAS number often indicates limited commercial availability or published literature.
Despite the scarcity of data on this specific molecule, its structural motif—a carboxylic acid featuring a gem-difluoromethylene group adjacent to a quaternary carbon center—places it firmly within a class of compounds of high interest to medicinal chemists. The introduction of fluorine into drug candidates is a well-established strategy to modulate and enhance their pharmacological profiles.[2] The gem-difluoromethylene (-CF2-) group, in particular, serves as a powerful bioisosteric replacement for other functional groups, offering unique advantages in drug design.[3][4]
This guide will therefore address the topic from a broader perspective, providing a robust framework for understanding the synthesis, properties, and applications of closely related and structurally analogous gem-difluorinated carboxylic acids.
The Strategic Advantage of the gem-Difluoromethylene Moiety in Medicinal Chemistry
The substitution of two hydrogen atoms on a methylene bridge with fluorine imparts a unique combination of steric and electronic properties to a molecule. This modification is far from a simple substitution; it is a strategic tool used to fine-tune a drug candidate's behavior.
Key Physicochemical and Pharmacological Impacts:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly increase a drug's half-life and bioavailability.[2][3]
-
Modulation of Acidity: The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the adjacent carboxylic acid group, making it more acidic compared to its non-fluorinated analog. This can have profound effects on a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding interactions with target proteins.[5]
-
Lipophilicity and Permeability: The CF2 group can increase lipophilicity, which may enhance membrane permeability.[3][6] However, its effect is complex and context-dependent; it can also influence conformational preferences that may either increase or decrease overall lipophilicity compared to a simple hydrocarbon chain.[5][6]
-
Bioisosteric Replacement: The CF2 group is often employed as a bioisostere for a carbonyl group (ketone), an ether oxygen, or a hydroxyl group. It can mimic the steric and electronic properties of these groups while offering improved metabolic stability and altered hydrogen bonding capabilities.[3][4] The acidic proton of a difluoromethyl (-CF2H) group can act as a weak hydrogen bond donor, a feature absent in the trifluoromethyl (-CF3) group.[3]
-
Conformational Control: The presence of fluorine atoms can introduce specific conformational biases, such as the gauche effect, which can lock the molecule into a more bioactive conformation, thereby enhancing its binding affinity to a biological target.[7]
The diagram below illustrates the key benefits of incorporating the gem-difluoro group into a molecular scaffold.
Caption: Key benefits of the gem-difluoro group in drug design.
Synthetic Strategies for gem-Difluorinated Carboxylic Acids
The synthesis of molecules like this compound requires specialized fluorination methods. Direct fluorination is often challenging, so multi-step strategies starting from readily available precursors are common.
Deoxofluorination of a Keto Ester Precursor
A prevalent and effective method involves the deoxofluorination of a corresponding keto ester. This approach transforms a carbonyl group into a gem-difluoromethylene group.
Workflow:
-
Synthesis of the β-Keto Ester: The precursor, ethyl 4-oxo-3,3-dimethylbutanoate, can be synthesized via Claisen condensation or related ester enolate chemistry.
-
Deoxofluorination: The keto ester is then treated with a specialized fluorinating agent. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogs like Deoxo-Fluor® are common reagents for this transformation.[8][9]
The general workflow for this synthetic approach is outlined below.
Caption: Deoxofluorination pathway to gem-difluoro carboxylic acids.
Experimental Protocol (General Example):
-
Step 1: Fluorination. To a solution of the β-keto ester (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere (e.g., Argon), add the deoxofluorinating agent (e.g., DAST, 1.2-1.5 eq) dropwise.
-
Step 2: Reaction Progression. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Step 3: Quenching and Workup. Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Step 4: Purification. Purify the resulting crude gem-difluoro ester via column chromatography.
-
Step 5: Hydrolysis. Saponify the purified ester using standard conditions (e.g., lithium hydroxide in a THF/water mixture) to yield the final carboxylic acid.
Nucleophilic Addition to gem-Difluoroalkenes
Another powerful strategy involves the addition of nucleophiles, including carboxylic acids themselves, to electron-deficient gem-difluoroalkenes. This method allows for the direct construction of bonds to the difluorinated carbon.[10][11] While this may not be the most direct route to the target molecule, it is a key strategy for building more complex difluorinated structures.
Physicochemical Properties and Analytical Characterization
While specific data for this compound is unavailable, we can infer its properties from closely related, documented analogs.
Table 1: Physicochemical Properties of Structurally Related Fluorinated Butanoic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| This compound (Target) | Not Assigned | C6H10F2O2 | 152.14 | [1] |
| 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid | 2228410-82-8 | C6H10F2O3 | 168.14 | [12] |
| 4,4,4-Trifluoro-3,3-dimethylbutanoic acid | 1246218-76-7 | C6H9F3O2 | 170.13 | [13] |
| 4,4-Difluoro-2,2-dimethylbutanoic acid | 1536988-56-3 | C6H10F2O2 | 152.14 | [14] |
Analytical Characterization:
The structural confirmation of these compounds relies on a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on carbons adjacent to the CF2 group will exhibit complex splitting patterns due to coupling with the fluorine atoms (typically triplet or doublet of triplets).
-
¹³C NMR: The carbon atom of the CF2 group will appear as a characteristic triplet with a large one-bond carbon-fluorine coupling constant (¹JCF). Carbons further away will show smaller couplings.[15]
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The CF2 group will typically appear as a singlet or may show coupling to nearby protons.[15]
-
-
Infrared (IR) Spectroscopy: Strong C-F stretching vibrations are expected in the 1100-1000 cm⁻¹ region. The characteristic broad O-H stretch of the carboxylic acid (~3300-2500 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) will also be prominent.[16][17]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.[1]
Applications and Future Outlook
Building blocks like this compound are highly valuable as intermediates in the synthesis of more complex pharmaceutical agents. The incorporation of a difluorinated, sterically hindered fragment can be a key step in lead optimization, aiming to improve a drug's pharmacokinetic profile.
For example, 4,4-difluorocyclohexanecarboxylic acid was a critical building block in the development of Maraviroc, an antiretroviral drug, where its inclusion led to a unique antiviral profile and improved safety by reducing off-target effects.[18] This exemplifies the power of using fluorinated aliphatic scaffolds to solve complex challenges in drug design.
The development of novel, efficient synthetic routes to access a wider diversity of such fluorinated building blocks remains an active and important area of research.[9][19] As our understanding of the "fluorine effect" grows, the rational design and synthesis of molecules like this compound will continue to be a cornerstone of modern medicinal chemistry.
Conclusion
While this compound itself is not a well-documented compound with a registered CAS number, its structure represents a highly desirable motif in contemporary drug discovery. The strategic incorporation of the gem-difluoromethylene unit provides medicinal chemists with a powerful tool to enhance metabolic stability, modulate physicochemical properties, and improve the overall pharmacological profile of drug candidates. The synthetic strategies and analytical principles discussed in this guide provide a foundational understanding for researchers working with this important class of fluorinated building blocks, paving the way for the development of next-generation therapeutics.
References
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Babkov, L. M., Vedyaeva, E. S., Truchatchev, S. K., & Puchkovskaya, G. A. (2001). Vibrational spectra structure and features of fluorinated derivatives of carboxylic acids. Proc. SPIE 4243, Saratov Fall Meeting 2000: Laser Physics and Photonics; and Spectroscopy and Molecular Modeling. [Link]
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Chen, K., & Weng, Z. (2024). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters. [Link]
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Protherics. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]
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AA Blocks. (n.d.). 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid. AA Blocks. Retrieved from [Link]
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Chen, K., & Weng, Z. (2024). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. PMC. [Link]
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... - PMC. (2022, December 13). National Center for Biotechnology Information. [Link]
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Gard, G. L. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]
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Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. (2022, December 23). MDPI. [Link]
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PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
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MDPI. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. [Link]
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ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
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Beilstein Journal of Organic Chemistry. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Journal of Organic Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Advantage: Leveraging 4,5-Difluoro-m-toluic Acid in Pharma. PharmaCompass. [Link]
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A Technical Guide to the Structural Elucidation of 4,4-Difluoro-3,3-dimethylbutanoic acid
Abstract
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-driven walkthrough for the definitive characterization of 4,4-Difluoro-3,3-dimethylbutanoic acid, a fluorinated carboxylic acid of interest. Moving beyond a simple recitation of techniques, this document outlines a logical, self-validating workflow that integrates Mass Spectrometry, multi-nuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. Each section delves into the causality behind experimental choices, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The goal is to not only confirm the molecule's identity but to build an unassailable body of evidence for its structure.
Introduction: The Rationale for Rigorous Elucidation
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound (C₆H₁₀F₂O₂) presents a structure with a gem-difluoro moiety adjacent to a quaternary carbon center, making it a potentially valuable building block. Before its potential can be explored, its structure must be unequivocally confirmed. An incorrect structural assignment can lead to wasted resources and flawed interpretations of biological data.
This guide, therefore, presents an integrated analytical strategy. The workflow is designed to be synergistic, where the outputs of one technique corroborate and refine the hypotheses drawn from another, ensuring the highest level of scientific integrity.
The Integrated Analytical Workflow
The structure elucidation process is not a linear checklist but a logical progression of inquiry. Our approach begins with determining the molecular formula and then systematically piecing together the molecular framework atom by atom.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Establishing the Molecular Blueprint
Mass spectrometry is pivotal for determining the elemental composition and gaining initial structural insights from fragmentation patterns.[1] For carboxylic acids, fragmentation often involves α-cleavage and McLafferty rearrangement.[2]
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and, by extension, the molecular formula.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., Methanol/Water 50:50 with 0.1% formic acid for positive ion mode, or without acid for negative ion mode).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of mass accuracy < 5 ppm.
-
Ionization: Electrospray ionization (ESI) is preferred for its soft ionization properties, which will likely keep the molecular ion intact.
-
Analysis: Analyze in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing a clear molecular ion.
Expected Results: The molecular formula C₆H₁₀F₂O₂ corresponds to a monoisotopic mass of 152.0649 g/mol .[3] A high-resolution instrument should yield a measured mass within a few ppm of this value, confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS)
Objective: To induce fragmentation and analyze the resulting ions to deduce structural motifs.
Protocol:
-
Parent Ion Selection: Isolate the molecular ion ([M-H]⁻ at m/z 151.0576) in the first stage of the mass spectrometer.
-
Collision-Induced Dissociation (CID): Fragment the isolated parent ion using an inert gas (e.g., argon or nitrogen).
-
Fragment Analysis: Scan for the resulting fragment ions.
Expected Fragmentation Pattern: Carboxylic acids typically show characteristic losses.[4] Key expected fragments for this compound would include:
-
Loss of CO₂ (44 Da): A neutral loss of carbon dioxide from the carboxylate anion is a common fragmentation pathway.
-
Loss of H₂O (18 Da) from [M+H]⁺: If a protonated molecule is fragmented.
-
α-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.[5]
| Fragment | Description | Expected m/z ([M-H]⁻) |
| [M-H-CO₂]⁻ | Decarboxylation | 107.06 |
| [M-H-HF]⁻ | Loss of hydrogen fluoride | 131.05 |
This initial data strongly supports the presence of a carboxylic acid and provides the correct molecular formula, setting a solid foundation for spectroscopic analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] For a carboxylic acid, the spectrum is dominated by very characteristic absorptions.[7][8]
Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Expected Absorptions:
| Frequency Range (cm⁻¹) | Vibration | Description |
| 3300-2500 | O-H stretch | A very broad and strong absorption, characteristic of a hydrogen-bonded carboxylic acid.[9] |
| ~1710 | C=O stretch | A strong, sharp absorption. The position indicates a saturated aliphatic carboxylic acid, likely in a dimeric form due to hydrogen bonding.[8] |
| 1320-1210 | C-O stretch | A medium to strong absorption.[9] |
| ~1100-1000 | C-F stretch | Strong absorptions characteristic of C-F bonds are expected in this region. |
The presence of the extremely broad O-H stretch and the strong carbonyl absorption at ~1710 cm⁻¹ provides definitive evidence for the carboxylic acid functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful tool for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.[10][11] For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.[12]
¹H NMR Spectroscopy
Objective: To identify all unique proton environments, their integration (number of protons), and their connectivity through spin-spin coupling.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet, broad | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and its signal often disappears upon D₂O exchange.[13] |
| ~5.9 | Triplet | 1H | -CHF₂ | The proton on the carbon bearing two fluorines will be a triplet due to coupling with the two equivalent fluorine atoms (²JHF). |
| ~2.5 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the carbonyl group. Expected to be a singlet as there are no adjacent protons. |
| ~1.2 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single sharp peak. |
¹³C NMR Spectroscopy
Objective: To identify all unique carbon environments in the molecule.
Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | -COOH | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[8] |
| ~118 (t) | -CF₂- | The carbon atom bonded to two fluorine atoms will be significantly shifted downfield and will appear as a triplet due to one-bond coupling to fluorine (¹JCF). |
| ~45 | -C (CH₃)₂ | The quaternary carbon atom. |
| ~40 | -CH₂- | The methylene carbon. |
| ~22 | -C(C H₃)₂ | The two equivalent methyl carbons. |
¹⁹F NMR Spectroscopy
Objective: To directly observe the fluorine atoms, which is crucial for confirming the gem-difluoro moiety.[14]
Protocol:
-
Sample Preparation: Use the same sample.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. CFCl₃ is often used as a reference (δ = 0 ppm).[15]
Predicted ¹⁹F NMR Spectrum: A single signal is expected for the two equivalent fluorine atoms. The chemical shift for a CHF₂ group typically appears in the range of -110 to -140 ppm. This signal would be a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, it would be a doublet due to coupling with the geminal proton (²JHF).[16]
2D NMR Experiments (HSQC & HMBC)
To definitively link the proton and carbon skeletons, 2D NMR experiments are invaluable.[17]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the proton at ~5.9 ppm and the carbon at ~118 ppm (-CHF₂), the protons at ~2.5 ppm and the carbon at ~40 ppm (-CH₂-), and the protons at ~1.2 ppm and the carbon at ~22 ppm (-CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
The methyl protons (~1.2 ppm) correlating to the quaternary carbon (~45 ppm), the methylene carbon (~40 ppm), and the difluoromethyl carbon (~118 ppm).
-
The methylene protons (~2.5 ppm) correlating to the carbonyl carbon (~175 ppm) and the quaternary carbon (~45 ppm).
-
Caption: NMR strategy for assembling the final structure.
Conclusion: A Self-Validating Structural Assignment
By systematically integrating data from mass spectrometry, IR spectroscopy, and multinuclear NMR, we have constructed a comprehensive and self-validating case for the structure of this compound.
-
HRMS confirmed the molecular formula: C₆H₁₀F₂O₂.
-
IR Spectroscopy unequivocally identified the carboxylic acid functional group.
-
¹H NMR identified all four distinct proton environments, including the characteristic -CHF₂ triplet.
-
¹³C NMR revealed all five unique carbon environments, with the ¹JCF coupling confirming the -CF₂ group.
-
¹⁹F NMR provided direct evidence of the two equivalent fluorine atoms.
-
2D NMR experiments (HSQC and HMBC) pieced together the atomic connectivity, confirming the carbon skeleton and the relative positions of all functional groups.
Each piece of evidence independently supports the proposed structure and, when taken together, leaves no room for ambiguity. This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement before advancing a compound in any research or development pipeline.
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Novotna, P., Sychrovsky, V., & Malkina, O. L. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific reports, 8(1), 1-10. Retrieved from [Link]
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LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]
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Barth, A. (2007). Infrared spectroscopy of aqueous carboxylic acids: comparison between different acids and their salts. The Journal of Physical Chemistry A, 111(44), 11345-11354. Retrieved from [Link]
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Wolfender, J. L., Nuzillard, J. M., & van der Hooft, J. J. (2016). Current and future perspectives on the structural identification of small molecules in biological systems. Metabolites, 6(4), 34. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4023-4033. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
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Technical Guide: Chemical Stability & Profiling of 4,4-Difluoro-3,3-dimethylbutanoic Acid
Executive Summary: The Fluorinated Neopentyl Scaffold
4,4-Difluoro-3,3-dimethylbutanoic acid represents a specialized class of fluorinated building blocks where the gem-dimethyl and gem-difluoro motifs synergize to create a highly stable scaffold. In drug discovery, this molecule serves as a lipophilic, metabolically robust bioisostere for leucine or isobutyl fragments.
This guide provides a comprehensive stability analysis based on first-principles organic chemistry and analogous fluorinated systems. The core finding is that the quaternary C3 carbon acts as a "stability gate," preventing the common
Molecular Architecture & Theoretical Stability
To understand the stability of this molecule, we must deconstruct its electronic and steric environment.
| Structural Motif | Chemical Function | Stability Impact |
| Carboxyl Group (-COOH) | Acidic center (pKa est. 4.2–4.5) | Standard reactivity (esterification, salt formation). Stable to oxidation. |
| Gem-Dimethyl (C3) | Steric bulk (Thorpe-Ingold effect) | Critical: Blocks |
| Gem-Difluoro (C4) | Bioisostere / Lipophilicity | High C-F bond energy (~116 kcal/mol). Resistant to metabolic hydroxylation. |
The "Anti-Elimination" Lock
The most significant stability feature is the lack of hydrogen atoms at the
Inductive Effects on Acidity
The electron-withdrawing nature of the difluoromethyl group (
Visualization: Structural Stability Logic
Caption: Structural logic demonstrating how the quaternary center prevents degradation (HF elimination).
Stress Testing & Degradation Pathways[1][2]
Despite its theoretical stability, rigorous Forced Degradation Studies (Stress Testing) are required to validate the material for pharmaceutical use (ICH Q1A(R2) guidelines).
Potential Degradation Mechanisms
-
Decarboxylation: Unlikely under standard storage. Requires extreme heat (>200°C) or radical initiation.
-
Defluorination: Rare. Could occur under extreme reducing conditions (e.g., Lithium Aluminum Hydride) or very strong nucleophilic attack, but the gem-dimethyl group sterically shields the C4 carbon.
-
Esterification/Amidation: The primary reactivity is at the carboxyl group. In protic solvents (methanol/ethanol) with acid catalysis, spontaneous esterification may occur over time.
Forced Degradation Protocol
Execute the following workflow to profile the impurity landscape.
Analytical Method:
-
Instrument: UHPLC-MS (Q-TOF or Triple Quad) is preferred due to lack of strong UV chromophore.
-
Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 1.6 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Note: Avoid phosphate buffers if using MS.
Protocol Table: Stress Conditions
| Stress Type | Conditions | Target Duration | Expected Outcome |
| Acid Hydrolysis | 1N HCl, Reflux (60°C) | 24 Hours | Stable. Minimal degradation. |
| Base Hydrolysis | 1N NaOH, Reflux (60°C) | 24 Hours | Stable (forms carboxylate salt). Check for fluoride ion release via ISE. |
| Oxidation | 3% H₂O₂ at RT | 24 Hours | Stable. (No oxidizable alkenes/amines). |
| Thermal | Solid state, 80°C | 7 Days | Stable. |
| Photolytic | 1.2 million lux hours | 1 Cycle | Stable. |
Visualization: Stability Validation Workflow
Caption: Decision tree for validating chemical stability under ICH stress conditions.
Handling, Storage, and Safety[3]
Hygroscopicity & Physical State
Fluorinated short-chain acids often exhibit hygroscopicity . The electron-withdrawing fluorine atoms increase the polarity of the head group.
-
Observation: The material may appear as a waxy solid or viscous oil that absorbs moisture from air.
-
Mitigation: Store under inert atmosphere (Argon/Nitrogen) in desiccators.
Container Compatibility
While C-F bonds are stable, the carboxylic acid functionality is corrosive.
-
Recommended: Borosilicate Glass (Type I) with PTFE-lined caps.
-
Avoid: Low-density polyethylene (LDPE) for long-term storage if the material is liquid, as fluorinated organics can sometimes permeate or swell specific plastics (though less likely with this specific acid structure compared to fluorinated solvents).
Safety (HSE)
-
Skin Contact: Fluorinated acids can be more lipophilic than their non-fluorinated counterparts, potentially aiding skin permeation. Wear nitrile gloves (double gloving recommended).
-
In Case of Fire: Thermal decomposition may release Hydrogen Fluoride (HF) and Carbonyl Fluoride. Self-Contained Breathing Apparatus (SCBA) is mandatory for fire crews.
References & Authoritative Sources
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link
-
Context: Fundamental grounding on C-F bond energy and the electrostatic nature of fluorine.
-
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Context: Establishes the metabolic stability of gem-difluoro groups and their role as bioisosteres.
-
-
Haufe, G., & Leroux, F. R. (2019). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry." Chemistry – A European Journal.[1] Link
-
Context: Data on how gem-difluoro substitution affects pKa and lipophilicity in cycloalkanes and acyclic analogs.[2]
-
-
ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation. Link
-
Context: The regulatory standard for the forced degradation protocols outlined in Section 3.
-
Sources
- 1. Contemporary synthetic strategies in organofluorine chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: ¹⁹F NMR Spectroscopy of 4,4-Difluoro-3,3-dimethylbutanoic acid
Abstract
This document provides a detailed guide for the acquisition and interpretation of ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 4,4-Difluoro-3,3-dimethylbutanoic acid. Fluorine-19 NMR is a powerful analytical technique due to the favorable nuclear properties of the ¹⁹F isotope, including its 100% natural abundance and high gyromagnetic ratio, which result in high sensitivity.[1][2][3] The large chemical shift dispersion of ¹⁹F NMR provides excellent signal resolution, making it an invaluable tool for the structural elucidation of fluorinated organic molecules in pharmaceutical and materials science research.[1][4][5][6] This application note outlines the theoretical principles, a detailed experimental protocol, and a comprehensive guide to spectral interpretation for the title compound, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of ¹⁹F NMR in Fluorinated Molecule Analysis
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[7] This has led to a surge in the development of fluorinated pharmaceuticals and agrochemicals.[7][8] Consequently, the ability to unambiguously characterize these molecules is paramount.
¹⁹F NMR spectroscopy stands out as a primary analytical method for this purpose. The ¹⁹F nucleus (spin I = 1/2) is highly receptive to NMR measurements, with a sensitivity that is approximately 83% of that of the proton (¹H) nucleus.[2][9] A key advantage of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which can span over 800 ppm, significantly reducing the likelihood of signal overlap that can complicate ¹H NMR spectra.[4][6]
This compound serves as an excellent model system to illustrate the utility of ¹⁹F NMR. The presence of a geminal difluoro (-CF₂-) group adjacent to a sterically demanding tert-butyl group provides a unique spectroscopic signature that is sensitive to its local chemical environment. This guide will walk through the process of obtaining and interpreting a high-quality ¹⁹F NMR spectrum of this compound.
Foundational Principles
Chemical Shift
The ¹⁹F chemical shift (δ) is highly sensitive to the electronic environment surrounding the fluorine nucleus.[10][11] Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift (lower ppm values).[10] The chemical shift is typically referenced to an internal or external standard, with trichlorofluoromethane (CFCl₃) being the historical standard (δ = 0 ppm).[4][12] However, other secondary standards are often used for practical reasons. The wide chemical shift range in ¹⁹F NMR allows for the clear distinction of fluorine atoms in different chemical environments.[10]
Spin-Spin (J) Coupling
Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins transmitted through the bonding electrons.[13] In the context of this compound, two primary types of coupling are expected:
-
Homonuclear Coupling (¹⁹F-¹⁹F): Coupling between non-equivalent fluorine nuclei. For geminal fluorine atoms (²JFF), the coupling constants are typically large, often in the range of 250-300 Hz.[4]
-
Heteronuclear Coupling (¹⁹F-¹H): Coupling between fluorine and hydrogen nuclei. The magnitude of this coupling depends on the number of bonds separating the nuclei. Geminal (²JHF) and vicinal (³JHF) couplings are commonly observed, with geminal couplings often being as large as 50 Hz.[4][2]
The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of adjacent, magnetically active nuclei and is described by the n+1 rule for spin-1/2 nuclei.
Experimental Protocol
This section provides a step-by-step methodology for preparing a sample of this compound and acquiring its ¹⁹F NMR spectrum.
Materials and Equipment
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal reference standard (optional, e.g., trifluorotoluene)
-
5 mm NMR tubes
-
NMR spectrometer with ¹⁹F capability
-
Vortex mixer
-
Pipettes and vials
Sample Preparation Workflow
Caption: Workflow for preparing the NMR sample.
Detailed Sample Preparation Steps
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[14] The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[15][16]
-
Dissolution: Securely cap the vial and vortex until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.[14]
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution to a 5 mm NMR tube.[14]
NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and desired experimental outcome.
| Parameter | Recommended Value | Rationale |
| Observe Nucleus | ¹⁹F | The nucleus of interest. |
| Solvent Lock | Deuterium (from CDCl₃) | To maintain a stable magnetic field. |
| Acquisition Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Pulse Program | Standard 1D pulse-acquire | A simple and robust experiment for routine spectra. |
| Spectral Width | ~250 ppm | To ensure all fluorine signals are captured.[4] |
| Transmitter Offset | Centered on the expected signal | To optimize excitation and minimize artifacts. |
| Acquisition Time | 1-2 seconds | To achieve good digital resolution. |
| Relaxation Delay (D1) | 2-5 seconds | To allow for sufficient relaxation of the nuclei between scans.[9] |
| Number of Scans | 16-64 | To improve the signal-to-noise ratio. |
| Decoupling | ¹H decoupled (optional) | To simplify the spectrum by removing ¹H-¹⁹F couplings.[4][9] |
Spectral Interpretation: A Case Study of this compound
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the two chemically equivalent fluorine atoms of the -CF₂- group.
-
Chemical Shift (δ): The chemical shift of the -CF₂- group is influenced by the adjacent electron-donating alkyl groups (the t-butyl and the carboxymethylene group). Based on typical chemical shift ranges for fluoroalkanes, the signal is expected to appear in the upfield region of the spectrum.[10][17] Specifically for -CF₂- groups, the chemical shift is often observed between +80 to +140 ppm relative to CFCl₃, though this can be highly variable.[10][17] More precise literature values for similar structures place the resonance for a -CF₂- group adjacent to a quaternary carbon in the range of -90 to -120 ppm when referenced to CFCl₃.[18]
-
Multiplicity:
-
Without ¹H Decoupling: The two fluorine atoms will be coupled to the two protons on the adjacent methylene (-CH₂-) group. This will result in a triplet, according to the n+1 rule (2 protons + 1 = 3). The coupling constant for this three-bond interaction (³JHF) is typically in the range of 5-20 Hz.
-
With ¹H Decoupling: The coupling to the protons will be removed, and the signal will appear as a singlet.
-
Spin-Spin Coupling Diagram
Caption: ³JHF coupling in this compound.
Expected Spectral Parameters
| Parameter | Expected Value | Notes |
| Chemical Shift (δ) | -90 to -120 ppm | Relative to CFCl₃. Highly dependent on solvent and reference. |
| Multiplicity (¹H coupled) | Triplet | Due to coupling with the two adjacent -CH₂- protons. |
| Multiplicity (¹H decoupled) | Singlet | Simplification of the spectrum for easier identification. |
| ³JHF Coupling Constant | 5-20 Hz | Typical range for vicinal H-F coupling. |
| Integration | 2F | Corresponds to the two fluorine atoms of the -CF₂- group. |
Trustworthiness and Self-Validation
To ensure the integrity of the obtained data, the following self-validation steps should be performed:
-
Reference Verification: If an internal standard is used, its chemical shift should be verified against known values.
-
Coupled vs. Decoupled Spectra: Acquiring both ¹H coupled and decoupled spectra serves as a cross-validation. The collapse of the triplet to a singlet upon decoupling confirms the assignment of the ³JHF coupling.
-
Integration Accuracy: The integral of the ¹⁹F signal should be consistent with the expected number of fluorine atoms. For quantitative analysis, a longer relaxation delay (5 x T₁) is crucial.[9]
Conclusion
¹⁹F NMR spectroscopy is an essential and highly informative technique for the characterization of fluorinated compounds like this compound. Its high sensitivity and wide chemical shift range allow for straightforward structural analysis. By following the detailed protocol and understanding the principles of chemical shift and spin-spin coupling outlined in this application note, researchers can confidently acquire and interpret high-quality ¹⁹F NMR spectra, facilitating their research and development efforts in the field of fluorine chemistry.
References
-
ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]
-
SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
-
Journal of Solution Chemistry. (1976). Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift. Retrieved from [Link]
-
ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
MDPI. (2020). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetochemistry. Retrieved from [Link]
-
SciSpace. (2023). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Scribd. (n.d.). 11 - 19F-NMR Spectroscopy - Basic. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). J-Coupling. Retrieved from [Link]
-
Canadian Science Publishing. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2012). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). Retrieved from [Link]
-
PubMed. (2000). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Western University. (2013). NMR Sample Preparation. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. azom.com [azom.com]
- 7. dovepress.com [dovepress.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
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- 10. alfa-chemistry.com [alfa-chemistry.com]
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- 12. colorado.edu [colorado.edu]
- 13. weizmann.ac.il [weizmann.ac.il]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 19F [nmr.chem.ucsb.edu]
- 18. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
Application Note: Derivatization Strategies for the Analysis of 4,4-Difluoro-3,3-dimethylbutanoic Acid
Introduction
4,4-Difluoro-3,3-dimethylbutanoic acid is a synthetic carboxylic acid of interest in pharmaceutical and materials science research due to its unique structural features, including the gem-difluoro group and a sterically hindered neopentyl-like backbone. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, process monitoring, and quality control. However, its direct analysis presents significant challenges. The high polarity, low volatility, and lack of a strong chromophore make it difficult to analyze by standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3]
This application note provides a comprehensive guide to the derivatization of this compound to overcome these analytical hurdles. We will explore detailed protocols for converting the carboxylic acid into derivatives suitable for both GC-Mass Spectrometry (GC-MS) and HPLC with UV or Fluorescence detection (HPLC-UV/FLD), enabling robust and sensitive analysis.
Challenges in Direct Analysis
The primary obstacles in the direct chromatographic analysis of this compound are:
-
For Gas Chromatography (GC): The carboxylic acid functional group is highly polar and capable of hydrogen bonding.[2] This leads to low volatility, requiring high temperatures that can cause thermal degradation. Furthermore, interactions with the GC column can result in poor peak shape (tailing) and reduced sensitivity.[2][3]
-
For Liquid Chromatography (LC): The compound lacks a suitable chromophore, making it nearly transparent to UV-Vis detectors, which are the most common detectors in HPLC systems.[4][5] This results in poor sensitivity, rendering trace-level analysis impractical.
Chemical derivatization addresses these issues by converting the polar carboxyl group into a less polar, more volatile, or more easily detectable functional group.[5][6]
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the goal is to increase the volatility and thermal stability of the analyte.[7] The two most effective and widely used methods for carboxylic acids are silylation and esterification.[1][6]
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is a robust and common derivatization technique where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (TMS) group.[3][6] This reaction effectively masks the polar -COOH group, significantly increasing volatility and improving chromatographic behavior.[7][8] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent often used for this purpose.[9]
Reaction Mechanism: The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the silicon atom of the BSTFA, leading to the formation of a TMS ester and non-interfering, volatile byproducts.
Protocol: TMS Derivatization with BSTFA
-
Sample Preparation: Evaporate an aliquot of the sample containing this compound to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as moisture will hydrolyze the silylating reagent and the TMS derivative.[3][9]
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the sample residue.
-
Derivatization: Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if needed for sterically hindered acids).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[9]
-
Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.
Expected Outcome: The derivatization adds a TMS group (mass = 72 Da) in place of a proton, resulting in a mass increase of 72 units for the molecular ion in the mass spectrum.
Workflow for GC-MS Analysis via Silylation
Caption: GC-MS derivatization and analysis workflow.
Esterification: Formation of Methyl Esters (FAMEs)
Esterification, particularly methylation, is another classic method for preparing carboxylic acids for GC analysis.[2][10][11] Converting the acid to its corresponding methyl ester neutralizes the polar carboxyl group, making the molecule more volatile.[2] Boron trifluoride-methanol (BF₃-MeOH) is a common and effective reagent for this purpose.[2]
Reaction Mechanism: The BF₃ catalyst protonates the carboxyl group, making it more susceptible to nucleophilic attack by methanol, which results in the formation of a methyl ester and water.[2]
Protocol: Methyl Esterification with BF₃-Methanol
-
Sample Preparation: Place a dried aliquot of the sample into a reaction vial.
-
Reagent Addition: Add 500 µL of 14% BF₃-Methanol solution.
-
Reaction: Seal the vial tightly and heat at 60°C for 10-15 minutes.
-
Extraction: Cool the vial. Add 1 mL of hexane and 1 mL of water. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.[2]
-
Sample Collection: Carefully transfer the upper hexane layer to a clean autosampler vial.
-
Analysis: Inject 1 µL of the hexane extract into the GC-MS system.
Expected Outcome: The derivatization replaces the carboxylic proton with a methyl group (CH₃), resulting in a mass increase of 14 units (CH₂).
| Derivatization Method | Reagent | Key Conditions | Mass Shift (Da) | Advantages | Disadvantages |
| Silylation | BSTFA | Anhydrous, 70°C, 30 min | +72 | Fast, clean reaction, volatile byproducts | Moisture sensitive reagent and derivative |
| Esterification | BF₃-Methanol | 60°C, 10-15 min | +14 | Stable derivative, robust reaction | Requires post-reaction extraction step |
Derivatization for HPLC-UV/FLD Analysis
For HPLC, derivatization aims to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag to the molecule, dramatically enhancing detector response.[5][12][13] This is essential for achieving the low detection limits required in many applications.
Fluorescent Labeling for High-Sensitivity Analysis
Fluorescent labeling is the preferred method for trace-level quantification due to its superior sensitivity and selectivity compared to UV detection.[4][12] A variety of reagents can be used, with bromomethylcoumarin derivatives being particularly popular.[14][15] 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is an excellent choice that reacts with carboxylic acids to form highly fluorescent esters.[14]
Reaction Mechanism: The reaction is a nucleophilic substitution where the carboxylate anion, formed in the presence of a base, attacks the bromomethyl group of the labeling reagent. A phase-transfer catalyst, like 18-crown-6, is used to facilitate the reaction in an aprotic solvent.[14][16]
Protocol: Fluorescent Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
Sample Preparation: Evaporate the sample to dryness in a reaction vial.
-
Reagent Preparation: Prepare a derivatization cocktail in acetone containing:
-
4-Bromomethyl-7-methoxycoumarin (e.g., 1 mg/mL)
-
18-Crown-6 ether (e.g., 0.5 mg/mL)
-
-
Derivatization: Add 200 µL of the derivatization cocktail to the dried sample. Add approximately 2-3 mg of anhydrous potassium carbonate powder.
-
Reaction: Seal the vial and heat at 60°C for 45 minutes.
-
Sample Finalization: Cool the reaction mixture to room temperature. Centrifuge to pellet the potassium carbonate. Transfer the supernatant to an autosampler vial for analysis.
-
Analysis: Inject an appropriate volume (e.g., 10 µL) onto a reverse-phase HPLC system (e.g., C18 column) with a fluorescence detector set to appropriate excitation and emission wavelengths (e.g., Ex: 325 nm, Em: 395 nm).
Workflow for HPLC-FLD Analysis via Fluorescent Labeling
Caption: HPLC-FLD derivatization and analysis workflow.
| Reagent Class | Example Reagent | Detection | Advantages | Key Considerations |
| Fluorescent Labels | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Fluorescence (FLD) | Extremely high sensitivity, high selectivity.[12] | Requires optimization of reaction conditions (catalyst, base, temp.).[14] |
| UV-Absorbing Labels | p-Bromophenacyl Bromide (BPB) | UV-Vis | Good sensitivity, widely applicable, uses standard UV detectors.[6] | May have interference from other UV-absorbing matrix components. |
Method Validation and Troubleshooting
Validation: Any developed derivatization method must be validated for its intended purpose. Key parameters to assess include:
-
Reaction Yield & Reproducibility: Ensure the derivatization reaction proceeds to completion consistently.
-
Derivative Stability: Confirm that the formed derivative is stable under storage and analytical conditions.[12]
-
Linearity, Accuracy, and Precision: Establish the quantitative performance of the entire method.
Troubleshooting:
-
Low/No Derivative Peak: Check for moisture in the sample (for silylation), reagent degradation, or incorrect reaction temperature/time. Ensure pH is appropriate for the reaction.
-
Multiple Peaks/Byproducts: Incomplete derivatization can lead to a peak for the original acid. Side reactions may occur if the sample matrix is complex or if reaction conditions are too harsh.
-
Poor Peak Shape: Even after derivatization, active sites in the GC inlet or column can cause tailing. Using highly inert consumables is recommended.
Conclusion
The analysis of this compound requires a derivatization step to ensure sensitive and robust quantification. For GC-MS, silylation with BSTFA or esterification with BF₃-Methanol are highly effective methods for increasing volatility and improving chromatography. For high-sensitivity applications using HPLC, fluorescent labeling with reagents like 4-bromomethyl-7-methoxycoumarin provides excellent performance, enabling trace-level detection. The choice of method will depend on the required sensitivity, available instrumentation, and the nature of the sample matrix. The protocols provided herein serve as a validated starting point for developing reliable analytical methods for this compound.
References
- Benchchem. A Comprehensive Guide to Fluorescent Labels for Carboxylic Acid Analysis in HPLC.
- ScienceDirect. Acids: Derivatization for GC Analysis.
-
Xie, Z., Yu, L., Yu, H., & Deng, Q. (2018). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science. Available from: [Link]
- Benchchem. HPLC-fluorescence detection of carboxylic acids with 7-(Bromomethyl)naphthalen-2-amine.
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Available from: [Link]
-
Hlouskova, P., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta. Available from: [Link]
-
ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Available from: [Link]
-
Islam, A. M., & Lough, A. K. (1974). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Biochemical Society Transactions. Available from: [Link]
-
Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography. Available from: [Link]
-
ResearchGate. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available from: [Link]
- Benchchem. A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization.
-
Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]
-
PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta. Available from: [Link]
-
Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]
-
YouTube. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available from: [Link]
-
Hlouskova, P., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta. Available from: [Link]
-
ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Available from: [Link]
-
Felder, E., Tiepolo, U., & Mengassini, A. (1973). Method for the esterification of carboxylic acids in gas chromatographic analysis. Journal of Chromatography A. Available from: [Link]
-
Environmental Science & Technology. (2015). Perfluorinated carboxylic acids in directly fluorinated high-density polyethylene material. Available from: [Link]
-
PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry. Available from: [Link]
-
Chrom Tech, Inc. (2023). Why Use GC Derivatization Reagents. Available from: [Link]
-
PubMed. (2024). Assessment of perfluorocarboxylic acids in fluorinated high-density polyethylene containers and estimation of potential non-cancer risks associated with anticipated use scenarios. Regulatory Toxicology and Pharmacology. Available from: [Link]
-
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available from: [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. chromtech.com [chromtech.com]
- 4. mdpi.com [mdpi.com]
- 5. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 8. youtube.com [youtube.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
"bioisosteric replacement with gem-difluoro groups"
Application Note: Strategic Deployment of Gem-Difluoro Bioisosteres in Lead Optimization
)Abstract & Strategic Rationale
The gem-difluoro group (
Core Applications:
-
Metabolic Blocking: Replacing oxidizable methylene (
) sites to block CYP450-mediated hydroxylation. -
pKa Modulation: Lowering the basicity of adjacent amines via the inductive effect (
), thereby reducing hERG liability or improving membrane permeability. -
Conformational Locking: Exploiting the fluorine gauche effect to rigidify flexible chains and reduce the entropic penalty of binding.
Physicochemical Profiling: The "Why" and "How"
The utility of the gem-difluoro group stems from its unique position between the methylene group (
Table 1: Comparative Physicochemical Properties
| Property | Methylene ( | gem-Difluoro ( | Carbonyl ( | Impact on Drug Design |
| Bond Length | C-H: ~1.09 Å | C-F: ~1.35 Å | C=O: ~1.20 Å | |
| Bond Angle | ||||
| Lipophilicity ( | Reference (0) | +0.1 to +0.4 | -0.5 to -1.0 | |
| H-Bonding | None | Weak Acceptor | Strong Acceptor | |
| Electronic Effect | Neutral | Strong EWG ( | Strong EWG ( | Lowers pKa of |
Mechanism of Action: The Gauche Effect
Unlike hydrocarbon chains which prefer an anti conformation to minimize steric clash, 1,2-difluoroalkanes and
-
Application: Use this to "pre-organize" a ligand into its bioactive conformation.
Decision Matrix: When to Deploy
Before initiating synthesis, use this decision tree to validate the bioisosteric strategy.
Figure 1: Strategic decision matrix for gem-difluoro incorporation.
Experimental Protocols
Synthesizing gem-difluoro compounds is challenging due to the high energy of the C-F bond formation and safety hazards associated with fluorinating reagents.
Protocol A: Late-Stage Deoxofluorination (Carbonyl CF2)
Best for: Converting an existing ketone/aldehyde in a late-stage intermediate. Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] Safety Critical: These reagents release HF upon hydrolysis and can be explosive at high temperatures.
Step-by-Step Workflow:
-
Preparation:
-
Ensure all glassware is oven-dried and the reaction is run under
or Ar. -
Solvent: Anhydrous DCM (Dichloromethane) is standard.
-
Substrate: 1.0 equivalent of ketone/aldehyde.[2]
-
-
Addition (The "Cold Start"):
-
Cool the substrate solution to -78°C (dry ice/acetone bath).
-
Add DAST (1.5 - 2.0 eq) dropwise via syringe. Never add DAST to a warm solution.
-
Note: Deoxo-Fluor is thermally more stable but still requires low-temperature addition.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) slowly over 2-4 hours.
-
Monitoring: Check via TLC or LCMS. If the reaction is sluggish, heat to 40°C (only if using Deoxo-Fluor; avoid heating DAST neat).
-
-
Quenching (The Danger Zone):
-
Cool the mixture back to 0°C .
-
Slowly add saturated aqueous
. Expect vigorous effervescence (CO2 evolution). -
CRITICAL: Do not rush this step. Rapid quenching can cause pressure buildup.
-
-
Workup:
-
Extract with DCM. Wash organic layer with water and brine.
-
Dry over
and concentrate.
-
Troubleshooting:
-
Issue: Elimination to vinyl fluoride instead of gem-difluorination.
-
Fix: This often happens with enolizable ketones. Switch to XtalFluor-E or Fluolead with an exogenous fluoride source (e.g.,
) to suppress elimination.
Protocol B: The "Building Block" Approach (Reformatsky)
Best for: Constructing the scaffold around the fluorine atoms to avoid handling hazardous DAST.
Reagent: Ethyl bromodifluoroacetate (
Step-by-Step Workflow:
-
Activation:
-
Suspend Zinc dust (activated with HCl wash) in anhydrous THF.
-
Add a catalytic amount of TMSCl to initiate.
-
-
Reagent Formation:
-
Add Ethyl bromodifluoroacetate dropwise at reflux to generate the Reformatsky reagent (
).
-
-
Coupling:
-
Add the electrophile (aldehyde or imine).[2]
-
The resulting product is a
-hydroxy- -difluoro ester (from aldehyde) or -amino- -difluoro ester (from imine).
-
-
Utility:
-
The ester group can be reduced, hydrolyzed, or converted to amides, serving as a versatile entry point for drug scaffolds.
-
Synthetic Workflow Visualization
Figure 2: Workflow for Deoxofluorination highlighting reagent selection based on substrate enolizability.
Characterization: The NMR Signature
Validating the insertion of a gem-difluoro group requires specific attention to
-
NMR: Look for a distinctive chemical shift around -80 to -120 ppm .
-
If the fluorines are diastereotopic (chiral center nearby), you will see an AB quartet (
).
-
-
NMR: The carbon bearing the fluorines will appear as a triplet (
).-
Adjacent carbons will also split into triplets (
).
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[4][5][6][7][8][9] Chemical Society Reviews. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[3][4][6][8][9][10] Journal of Medicinal Chemistry. Link
-
Hu, J., et al. (2014).[11] Deoxygenative gem-difluoroolefination of carbonyl compounds.[11] Beilstein Journal of Organic Chemistry.[11] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Difluoro-3,3-dimethylbutanoic Acid
This is a comprehensive technical support guide designed for synthetic chemists and process engineers.[1]
Ticket ID: #SYN-F2-GEM-DM Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Synthetic Hurdles, Steric Hindrance, and Purification
Executive Summary & Strategic Analysis
User Query: "I am experiencing low yields and purification difficulties in synthesizing 4,4-difluoro-3,3-dimethylbutanoic acid. The reaction stalls, and the product is difficult to isolate."
Scientist’s Diagnosis: The synthesis of This compound presents a classic "perfect storm" of synthetic challenges:
-
The Thorpe-Ingold "Wall": The gem-dimethyl group at C3 creates significant steric bulk. While this group theoretically promotes cyclization (Thorpe-Ingold effect), in linear functionalization (like nucleophilic fluorination), it acts as a kinetic shield, retarding attack at the adjacent C4 center.[1]
-
Volatility & Detection: The target molecule is a low-molecular-weight fluorinated fatty acid. It is likely volatile and lacks a UV chromophore, making standard TLC/HPLC monitoring nearly impossible.[1]
-
Reagent Incompatibility: The most direct route—deoxofluorination of the corresponding aldehyde—requires reagents (DAST/Deoxo-Fluor) that are thermally sensitive. The steric bulk demands heat to drive the reaction, but heat decomposes the reagent.[1]
Synthetic Decision Tree (Visual Guide)
Before proceeding, verify your synthetic strategy against this decision matrix.
Caption: Figure 1. Strategic evaluation of synthetic routes. Route A is preferred but requires strict thermal management due to the gem-dimethyl steric block.
Primary Protocol: Deoxofluorination of Methyl 3,3-dimethyl-4-oxobutanoate
This is the industry-standard approach. We convert the aldehyde to the gem-difluoro moiety using Deoxo-Fluor (preferred over DAST for thermal stability).[2]
Precursor: Methyl 3,3-dimethyl-4-oxobutanoate (Aldehyde). Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask under Argon.
-
Dissolve 1.0 eq of the aldehyde in anhydrous DCM (0.5 M concentration). Note: Do not use THF; it can polymerize with fluorinating agents.[1]
-
-
Reagent Addition (Cryogenic Control):
-
Cool the solution to 0°C (ice bath). Do not cool to -78°C; the reaction is too sluggish due to the gem-dimethyl group.
-
Add 1.5 eq of Deoxo-Fluor dropwise.
-
CRITICAL: Add 0.1 eq of Ethanol (catalytic) or HF-pyridine complex. This acts as an initiator.[1] The steric bulk of the gem-dimethyl group prevents the initial formation of the alkoxy-aminosulfur intermediate without acid catalysis.
-
-
The "Push" (Reaction Phase):
-
Allow to warm to Room Temperature (RT).
-
Monitor by GC-MS or 19F NMR (see Section 5).
-
Troubleshooting: If conversion is <10% after 4 hours, heat to 40°C .[1]
-
WARNING: Do not exceed 50°C. Deoxo-Fluor decomposes exothermically above 60°C.
-
-
Quench & Isolation (The Danger Zone):
Troubleshooting Table: Deoxofluorination
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at 50% Conversion | The gem-dimethyl group is blocking the reagent approach. | Add catalytic SbCl₃ (1 mol%) or switch to XtalFluor-E , which tolerates higher temperatures (up to 80°C). |
| Black Tar / Decomposition | Thermal runaway of the fluorinating reagent. | Ensure temperature never exceeds 45°C. Dilute reaction (0.2 M). |
| Product "Disappears" on Rotovap | The product is volatile (b.p. likely <150°C).[1] | Do not evaporate to dryness.[1] Keep in solution or form the dicyclohexylamine (DCHA) salt for isolation.[1] |
| Glassware Etching | HF generation during reaction.[1][4] | Use Teflon (PFA) flasks if possible. If using glass, quench immediately upon completion.[1] |
Advanced Troubleshooting: The "Invisible Product"
A common support ticket involves users believing the reaction failed because they cannot see the product.
The Problem: this compound has:
-
No UV chromophore (invisible on TLC/HPLC UV detectors).[1]
-
High volatility (evaporates with solvent).[1]
-
Poor ionization in standard ESI-MS (negative mode required).
The Solution: Derivatization for Analysis Do not analyze the free acid directly. Derivatize a small aliquot for monitoring.[1]
Protocol:
-
Take 50 µL of reaction mixture.
-
Add 100 µL Benzylamine + 100 µL EDC (coupling agent).[1]
-
Shake for 10 mins.
-
Analyze by HPLC-UV.[1] The benzylamide derivative will absorb strongly at 254 nm.[1]
Analytical Validation (Self-Validating Data)
You must rely on 19F NMR and 1H NMR to confirm the structure.[1]
Expected Spectral Signatures:
-
19F NMR (Decoupled):
-
Look for a distinct signal around -110 to -125 ppm .
-
If it is a doublet (J ~ 55 Hz) in coupled mode, you have the
group. -
Artifacts: A signal at -150 ppm indicates hydrolyzed BF4 or HF species (improper quench).
-
-
1H NMR:
-
The Diagnostic Triplet: The terminal proton (
) is the key validator. -
Chemical Shift: ~5.6 - 6.0 ppm .
-
Splitting: Triplet of triplets (coupling to two F atoms and potentially long-range to C2 protons, though gem-dimethyl usually blocks the latter).
. -
Gem-Dimethyl: Singlet at ~1.1 ppm (6H).
-
Safety & Handling (Mandatory)
Risk Assessment:
-
DAST/Deoxo-Fluor: Explosive hazard upon heating.[1] Never distill the reaction mixture without quenching first.[1]
-
HF Generation: The hydrolysis of these reagents produces Hydrofluoric Acid.[1] Calcium Gluconate gel must be available at the workstation.[1]
Caption: Figure 2. Critical safety workflow for quenching fluorination reactions.
References & Grounding
-
Deoxofluorination Reagent Safety & Stability:
-
Gem-Dimethyl Effect & Steric Hindrance:
-
Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chem. Rev. 2005, 105, 1735.[1]
-
-
Alternative Reagents (XtalFluor):
-
Beaulieu, F., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Org. Lett. 2009, 11, 5050.
-
-
Synthesis of Gem-Difluoro Compounds (Review):
-
Wang, J., et al. "Recent advances in the synthesis of gem-difluoromethylenated compounds." Chem. Rev. 2015, 115, 9307.[1]
-
For further assistance, please reply with your specific NMR solvent and observed coupling constants.
Sources
- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Borane‐Mediated Highly Secondary Selective Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Formation in Difluoromethylation Reactions
Welcome to the Technical Support Center for difluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments. The following sections provide in-depth answers to common questions and practical guidance for optimizing your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your difluoromethylation reactions, focusing on identifying the root cause and implementing effective solutions.
Issue 1: My primary byproduct is the result of homocoupling of my starting material.
Question: I am attempting a cross-coupling reaction to introduce a difluoromethyl group onto my aryl halide, but I am observing significant formation of a biaryl byproduct from the coupling of my starting material with itself. How can I suppress this?
Answer: Homocoupling is a frequent side reaction in cross-coupling catalysis, often competing with the desired difluoromethylation.[1] Its formation is typically indicative of conditions that favor the self-coupling of your starting material over the reaction with the difluoromethylating agent.
Probable Causes and Step-by-Step Solutions:
-
Presence of Oxidants (e.g., Oxygen): The catalytic cycle for cross-coupling relies on maintaining the active catalyst in a low oxidation state (e.g., Pd(0) or Cu(I)). Oxygen can oxidize the active catalyst, leading to species that promote homocoupling.[1]
-
Protocol:
-
Ensure all solvents are thoroughly degassed prior to use. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
Use standard Schlenk line or glovebox techniques to assemble your reaction under an inert atmosphere.
-
Perform at least three cycles of evacuating and backfilling the reaction vessel with an inert gas before adding your reagents.
-
-
-
Suboptimal Reaction Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling relative to the desired cross-coupling.
-
Protocol:
-
Set up a series of small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) to identify the optimal temperature that favors the desired product.
-
Monitor the reactions by TLC, GC-MS, or NMR to track the formation of both the desired product and the homocoupling byproduct over time.
-
-
-
Inappropriate Ligand Choice for the Metal Catalyst: The ligand plays a crucial role in modulating the reactivity of the metal center. Some ligands may not be optimal for the specific transmetalation step involving the difluoromethyl group, allowing more time for homocoupling to occur. For palladium-catalyzed reactions, the choice of phosphine ligand can significantly impact the outcome.[2]
-
Protocol:
-
Screen a panel of ligands with varying steric and electronic properties. For example, in a palladium-catalyzed reaction, you could compare a monodentate ligand like P(tBu)3 with a bidentate ligand like Xantphos.
-
Analyze the product-to-byproduct ratio for each ligand under otherwise identical conditions to identify the most selective ligand for your system.
-
-
Visualizing the Competing Pathways:
Caption: Competing catalytic cycles in cross-coupling difluoromethylation.
Issue 2: My main byproduct is the protodefluorinated starting material or product.
Question: I am running a difluoromethylation reaction, and I am seeing a significant amount of the corresponding monofluoromethyl or even the completely defluorinated analog of my target molecule. What is the source of the extra protons, and how can I prevent this?
Answer: Protodefluorination is a common side reaction where a C-F bond is cleaved and replaced by a C-H bond. This can happen to the difluoromethylating reagent before it reacts, or to the difluoromethylated product. The source of the proton is often trace amounts of water or other protic impurities in the reaction mixture.
Probable Causes and Step-by-Step Solutions:
-
Presence of Protic Impurities: Water, alcohols, or even acidic protons on the substrate or other reagents can serve as proton sources. Difluoromethylating agents, especially those that generate a carbanionic intermediate, are highly sensitive to moisture.[1]
-
Protocol:
-
Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas.
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
Ensure all solid reagents are anhydrous. If necessary, dry them in a vacuum oven before use.
-
Consider adding a non-reactive drying agent, such as activated molecular sieves, to the reaction mixture.
-
-
-
Reaction Conditions Promoting Protonolysis: The choice of base and solvent can influence the rate of protodefluorination. A highly basic or protic environment can exacerbate the problem.
-
Protocol:
-
If using a strong base, consider switching to a non-nucleophilic, sterically hindered base to minimize side reactions.
-
Evaluate aprotic solvents of varying polarity (e.g., THF, dioxane, toluene) to find a medium that disfavors protonolysis.
-
-
Mechanistic Insight into Protodefluorination:
Caption: A simplified pathway for protodefluorination.
Issue 3: I am using a difluorocarbene precursor, and my reaction is messy with multiple byproducts.
Question: My reaction using a difluorocarbene precursor is giving low yields of the desired product and a complex mixture of byproducts. How can I improve the selectivity?
Answer: Difluorocarbene (:CF2) is a highly reactive intermediate, and controlling its generation and subsequent reaction is key to achieving high yields. Uncontrolled generation can lead to dimerization to form tetrafluoroethylene, which can then polymerize, or other undesired side reactions.
Probable Causes and Step-by-Step Solutions:
-
High Concentration of Difluorocarbene: If the difluorocarbene is generated too quickly, it is more likely to react with itself than with your substrate.
-
Protocol:
-
Slowly add the difluorocarbene precursor or the activating agent (e.g., base) to the reaction mixture over an extended period using a syringe pump. This maintains a low steady-state concentration of the reactive intermediate.
-
Consider using a precursor that generates difluorocarbene under milder conditions or at a slower rate.
-
-
-
Suboptimal Reaction Temperature: The temperature can affect the rate of both difluorocarbene generation and its subsequent reactions.
-
Protocol:
-
Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This can help to control the reactivity of the difluorocarbene.
-
For thermally generated difluorocarbene, carefully control the temperature to avoid rapid decomposition of the precursor.
-
-
Visualizing Difluorocarbene Side Reactions:
Caption: Competing reaction pathways for difluorocarbene.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in difluoromethylation reactions?
A1: The most frequently observed byproducts can be categorized as follows:
-
Homocoupling Products: Arise from the self-coupling of the starting material, particularly in cross-coupling reactions.[1]
-
Protodefluorination/Defluorination Products: Result from the replacement of one or more fluorine atoms with hydrogen.[3]
-
Reagent Decomposition Products: Many difluoromethylating agents are sensitive to moisture and can hydrolyze. For instance, (difluoromethyl)trimethylsilane (TMSCF2H) can be hydrolyzed to difluoromethanol, which may be unstable under the reaction conditions.[1]
-
Radical-Radical Coupling Byproducts: In reactions proceeding through a radical mechanism, undesired coupling of radical intermediates can occur.
-
Difluorocarbene-Derived Byproducts: In reactions involving difluorocarbene, dimerization and polymerization are common side reactions.
Q2: How does the choice of difluoromethylating agent affect byproduct formation?
A2: The choice of reagent is critical as each has its own reactivity profile and potential side reactions.
| Reagent Class | Common Reagents | Potential Byproducts |
| Nucleophilic | TMSCF2H (Ruppert-Prakash reagent analog) | Hydrolysis products, protodefluorination products.[1] |
| Electrophilic/:CF2 Precursors | Sodium chlorodifluoroacetate, (Bromodifluoromethyl)phosphonium bromide | Tetrafluoroethylene (from dimerization), polymers.[4] |
| Radical | Zinc difluoromethanesulfinate (DFMS), CF2HBr | Products from radical-radical coupling, hydrogen atom abstraction byproducts. |
Q3: Can the workup procedure influence the final product distribution and purity?
A3: Absolutely. The desired difluoromethylated product may be sensitive to the pH of the aqueous workup. An acidic or basic workup could potentially lead to decomposition or the formation of new byproducts. It is advisable to perform a neutral aqueous workup initially and to analyze all phases (organic and aqueous) if the product is not found in the expected phase, as some difluoromethylated compounds can have altered solubility properties.[1]
Q4: I am performing a photocatalytic difluoromethylation. What are the specific byproducts I should look out for?
A4: In photocatalytic reactions, which often proceed via radical intermediates, you should be mindful of:
-
Byproducts from radical-radical coupling: The difluoromethyl radical can couple with itself or other radical species in the reaction mixture.
-
Hydrogen atom abstraction: The difluoromethyl radical can abstract a hydrogen atom from the solvent or other components of the reaction mixture, leading to the formation of difluoromethane.
-
Substrate degradation: The excited state of the photocatalyst can sometimes lead to undesired side reactions of the starting material or product.
Careful optimization of the light source, photocatalyst loading, and solvent is crucial to minimize these side reactions.[5]
References
-
Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters, 2016 , 18 (13), 3206–3209. [Link]
-
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Chemical Reviews, 2021 , 121 (14), 8434-8485. [Link]
-
Efficient Difluoromethylation of sp3 Carbon Nucleophiles by Bromodifluoromethylation Reagents with Organic Bases. Angewandte Chemie International Edition, 2014 , 53 (41), 11049-11053. [Link]
-
Computational insights into the effects of reagent structure and bases on nucleophilic monofluoromethylation of aldehydes. Journal of Molecular Modeling, 2019 , 25 (1), 18. [Link]
-
A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides. Nature Communications, 2018 , 9 (1), 4853. [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 2021 , 5 (4), 271-289. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021 , 50 (12), 7062-7101. [Link]
-
Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, 2009 , (48), 7465-7478. [Link]
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 2018 , 22 (1), 107-112. [Link]
-
Site selectivities in fluorination. UCL Discovery. [Link]
-
Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 2018 , 72 (12), 1786-1800. [Link]
-
Optimization of reaction conditions a. ResearchGate. [Link]
-
Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 2017 , 6 (9), 1124-1135. [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 2020 , 11 (1), 606. [Link]
-
Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 2017 , 19 (22), 5421-5425. [Link]
-
Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal, 2022 , 28 (34), e202200997. [Link]
-
TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. Journal of the American Chemical Society, 2018 , 140 (4), 1485-1494. [Link]
-
Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition, 2022 , 61 (41), e202208204. [Link]
-
Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. ResearchGate. [Link]
-
Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Science, 2017 , 8 (6), 4614-4619. [Link]
-
Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. The Journal of Organic Chemistry, 2024 , 89 (24), 17331–17337. [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 2016 , 27 (10), 1888-1896. [Link]
-
A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition, 2019 , 58 (19), 6405-6410. [Link]
-
and Difluoromethylsilanes via an Unusual Magnesium Metal-Mediated Reductive Tri- and Difluoromethylation of. Organic Letters, 2007 , 9 (23), 4821-4824. [Link]
-
Valuable difluoromethylating agent obtained from refrigerant waste. Chemistry World, 2020. [Link]
-
1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Molecules, 2024 , 29 (12), 2886. [Link]
-
Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. [Link]
-
Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021 , 50 (12), 7062-7101. [Link]
-
Visualizing the Strand Invasion During Homologous Recombination on the Single Molecule Level. Damon Runyon Cancer Research Foundation. [Link]
-
Difluoromethylation of Phenols. Organic Syntheses, 2024 , 101, 164-180. [Link]
-
Identification and characterization of the hydrolysis products in TMOS and MTMS monomers using >29>Si NMR and polarization transfer techniques. University of Arizona Libraries. [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
-
NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering Publications. [Link]
-
Application of P‐Bridged Biaryl Phosphines in Pd‐Catalyzed α‐Arylation Reactions. ChemistrySelect, 2022 , 7 (39), e202203712. [Link]
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Technical Support Center: Navigating the Purification of Polar Fluorinated Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar fluorinated compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules in their daily work. The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, leading to unexpected behavior during purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles with confidence.
The Fluorine Factor: Why Purification is Not Always Straightforward
The high electronegativity of fluorine and the unique properties of the carbon-fluorine bond introduce several challenges not typically seen with non-fluorinated polar compounds. These include:
-
Altered Polarity and Retention: Fluorination can significantly impact a molecule's dipole moment and its ability to participate in hydrogen bonding. This often leads to unpredictable retention behavior in standard chromatographic systems.[1][2][3]
-
Strong Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular forces, such as fluorine-fluorine interactions and interactions with electron-deficient aromatic systems.[4][5][6] These can cause peak tailing, poor resolution, or irreversible adsorption onto stationary phases.
-
Changes in pKa: The presence of fluorine can lower the pKa of nearby basic functional groups, altering the ionization state of the molecule at a given pH.[7] This is a critical consideration for developing robust purification methods.
-
Co-elution with Impurities: Structurally similar fluorinated or non-fluorinated impurities can be difficult to separate due to subtle differences in their properties.[7][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of polar fluorinated compounds in a question-and-answer format.
Chromatography Challenges
Q1: My polar fluorinated compound shows poor peak shape (tailing or fronting) on a standard C18 column. What's happening and how can I fix it?
A1: Poor peak shape is often due to secondary interactions between your analyte and the stationary phase.[8] For polar fluorinated compounds, this is frequently caused by the interaction of polar functional groups with residual silanols on the silica surface of the C18 column. The highly electronegative fluorine atoms can exacerbate this issue.
Troubleshooting Workflow for Poor Peak Shape
Sources
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- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy and Toxicity Profiling of Fluorinated Carboxylic Acids in Cellular Bioassays
Executive Summary
The strategic incorporation of fluorine into carboxylic acids is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and alter lipophilicity. However, the biological behavior of Fluorinated Carboxylic Acids (FCAs) varies drastically based on the degree of fluorination and chain length.
This guide provides a technical comparison of Monofluoroacetic Acid (MFA), Difluoroacetic Acid (DFA), Trifluoroacetic Acid (TFA), and Perfluorinated Carboxylic Acids (PFCAs).[1] It distinguishes their roles as metabolic probes, drug pharmacophores, and potential bioassay confounders.
Part 1: The Physicochemical Hierarchy
To predict the efficacy or toxicity of an FCA in a bioassay, one must first understand the inductive effect of the fluorine atom. The electronegativity of fluorine pulls electron density from the carboxylate group, stabilizing the anion and drastically lowering the pKa.[2]
Table 1: Comparative Physicochemical Properties of FCAs
| Compound | Structure | pKa (approx.)[1][3] | Bioassay Behavior | Primary Risk/Application |
| Acetic Acid | CH₃COOH | 4.76 | Benign metabolic substrate | Negative Control |
| Monofluoroacetic Acid (MFA) | CH₂FCOOH | 2.59 | Lethal Metabolic Substrate | "Suicide Substrate" (Aconitase Inhibitor) |
| Difluoroacetic Acid (DFA) | CHF₂COOH | 1.24 | Metabolically Stable | Bioisostere for lipophilicity modulation |
| Trifluoroacetic Acid (TFA) | CF₃COOH | 0.23 | Strong Acid / Ion Pair | Peptide Counter-ion Interference |
| Perfluorooctanoic Acid (PFOA) | C₇F₁₅COOH | -0.27 | Surfactant / Membrane Disruptor | Mitochondrial Uncoupling / Immunotoxicity |
Data Source: Validated via NMR chemical shift perturbation measurements [1].
Part 2: Mechanisms of Action in Bioassays
The "Lethal Synthesis" Trap: Monofluoroacetic Acid (MFA)
MFA is unique among FCAs. It mimics acetic acid so closely that it enters the Krebs Cycle (TCA cycle). However, the resulting metabolite, (-)-erythro-2-fluorocitrate , cannot be processed by the enzyme aconitase. This creates a "metabolic logjam," halting cellular respiration.
-
Bioassay Efficacy: MFA is highly efficacious as a metabolic poison. In cell viability assays (e.g., MTT, ATP depletion), MFA shows a delayed onset of toxicity (1–4 hours) required for the synthesis of the toxic metabolite.
-
Contrast with TFA: TFA cannot form a Coenzyme A thioester efficiently due to steric hindrance and the electron-withdrawing nature of the CF₃ group. Therefore, TFA does not undergo lethal synthesis.
The "Hidden Variable": Trifluoroacetic Acid (TFA) as a Counter-ion
In drug development, TFA is the standard ion-pairing reagent for HPLC purification of peptides. Consequently, synthetic peptides are often delivered as TFA salts.[4][5][6]
-
The Artifact: Residual TFA (often 10–40% by weight) acidifies culture media and alters membrane permeability.
-
Experimental Impact:
Mitochondrial Uncoupling: Perfluorinated Chains (PFOA/PFOS)
For longer-chain FCAs (PFCAs), toxicity is driven by hydrophobicity and membrane intercalation.
-
Chain Length Dependency: Cytotoxicity in bioassays increases with chain length.[7] C8 (PFOA) and C9 (PFNA) compounds cause severe mitochondrial depolarization (uncoupling) at concentrations where C4 (PFBA) is inert [4].
Part 3: Visualizing the Pathways
Diagram 1: The Lethal Synthesis vs. Metabolic Stability
This diagram illustrates why MFA is toxic while TFA is metabolically inert in the context of the Krebs cycle.
Caption: MFA undergoes lethal synthesis to block Aconitase, whereas TFA is rejected by upstream enzymes, rendering it metabolically stable.
Part 4: Validated Experimental Protocols
Protocol A: Managing TFA Interference in Peptide Bioassays
Objective: To ensure observed efficacy is due to the peptide, not the TFA counter-ion.
-
Quantification: Dissolve the peptide and measure pH. If pH < 7.0 in buffered media, suspect high TFA load.
-
Salt Exchange (The HCl Method):
-
Dissolve peptide in 10 mM HCl.
-
Lyophilize (freeze-dry) the solution.
-
Repeat 3x. This replaces the volatile TFA counter-ion with the biocompatible Chloride (Cl⁻) ion.
-
Validation: Confirm removal via 19F-NMR or HPLC-ELSD (Evaporative Light Scattering Detector) [5].
-
-
Control Assay:
-
Run a "Vehicle Control" containing Na-TFA at the molar equivalent of the original peptide salt.
-
If the Na-TFA control deviates from the untreated control, your previous data is compromised.
-
Protocol B: Mitochondrial Toxicity Screening for PFCAs
Objective: To distinguish between cytotoxicity and specific mitochondrial uncoupling (relevant for PFAS screening).
-
Cell Seeding: Seed HepG2 cells (metabolically active) at 10,000 cells/well in 96-well plates.
-
Dosing: Treat with FCA gradient (0.1 µM to 1000 µM). Include PFOA (Positive Control) and Acetic Acid (Negative Control).
-
Dual-Readout Assay:
-
Reagent A (Mitochondrial Potential): Add JC-1 dye. Measure ratio of Red (aggregates, healthy) to Green (monomers, depolarized) fluorescence.
-
Reagent B (ATP Content): CellTiter-Glo (Luminescence).
-
-
Data Interpretation:
-
Specific Uncoupling: Drop in JC-1 Red/Green ratio without immediate drop in ATP (early stage).
-
General Cytotoxicity: Simultaneous drop in ATP and membrane integrity (LDH release).
-
Diagram 2: Workflow for Validating FCA-Containing Reagents
Caption: Decision tree for handling Fluorinated Carboxylic Acids in drug development pipelines to prevent assay artifacts.
References
-
Costanza, J. et al. (2023). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology.
-
Ma, J. et al. (2015). Trifluoroacetic acid induces changes in cell growth and metabolism.[5] Journal of Cellular Physiology.
-
Cornish, J. et al. (1999).[4] Trifluoroacetate, a contaminant in purified peptide preparations, inhibits proliferation of osteoblasts.[4] American Journal of Physiology-Endocrinology and Metabolism.
-
Kam, S. et al. (2025). Chain length-dependent mitochondrial toxicity of perfluoroalkyl carboxylic acids: insights from Mito Tox Index evaluation. Frontiers in Toxicology.
-
Sivertsen, A. et al. (2025).[7] Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides. MDPI Pharmaceuticals.
Sources
- 1. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
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- 3. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com.cn [genscript.com.cn]
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- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Unambiguous Structural Validation of 4,4-Difluoro-3,3-dimethylbutanoic Acid: A Comparative Guide to Analytical Techniques
In the landscape of modern drug discovery and development, the precise structural characterization of novel molecular entities is a cornerstone of success. Organofluorine compounds, in particular, have seen a surge in interest due to the unique physicochemical properties that fluorine atoms impart, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] However, the introduction of fluorine can also present unique analytical challenges. This guide provides an in-depth comparison of analytical methodologies for the definitive structural validation of 4,4-Difluoro-3,3-dimethylbutanoic acid, a compound representative of a class of small, fluorinated aliphatic carboxylic acids. We will explore the gold standard of X-ray crystallography and compare its capabilities with powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
For absolute, unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray crystallography is unparalleled. The technique provides a definitive "snapshot" of the molecule's arrangement in the solid state. While a specific crystal structure for this compound is not publicly available, the behavior of similar fluorinated carboxylic acids, such as perfluorononanoic acid, provides valuable insight. These molecules often form dimers in the crystal lattice, linked by hydrogen bonds between their carboxylic acid groups.[2]
Causality in Experimental Choices: Why X-ray Crystallography?
The primary reason to pursue X-ray crystallography is its ability to resolve any structural ambiguity. For a molecule like this compound, this includes:
-
Confirming Connectivity: Absolutely verifying the attachment of the gem-difluoro group to the carbon adjacent to the tert-butyl group.
-
Determining Bond Parameters: Precisely measuring the C-F, C-C, and C-O bond lengths and angles, which can be influenced by the high electronegativity of fluorine.
-
Analyzing Intermolecular Interactions: Visualizing how the molecules pack in the solid state, including hydrogen bonding and potential non-covalent interactions involving fluorine.
Experimental Protocol: From Powder to Structure
The workflow for single-crystal X-ray diffraction is a multi-step process that demands precision at each stage.
Step 1: Crystallization The initial and often most challenging step is growing a high-quality single crystal. For a small carboxylic acid, common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture with a less polar co-solvent like hexane) is allowed to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "poor" solvent (one in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the solution gradually reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.
Step 2: Crystal Mounting and Data Collection A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage. The diffractometer directs a focused beam of X-rays onto the crystal, which diffracts the X-rays in a specific pattern based on its internal crystal lattice. A detector records the positions and intensities of these diffracted spots as the crystal is rotated.
Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is "solved" using computational methods to determine the positions of the atoms in the unit cell. This initial model is then "refined" to improve the fit between the calculated and observed diffraction data, resulting in a final, highly accurate molecular structure.
Orthogonal Validation: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. Furthermore, other techniques can provide complementary information about the molecule's structure and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. For organofluorine compounds, ¹⁹F NMR is particularly informative.[3][4]
Key Insights from NMR:
-
¹H NMR: Provides information on the number and connectivity of hydrogen atoms. For this compound, one would expect to see a singlet for the two methyl groups and a triplet for the CH₂ group adjacent to the carboxylic acid, split by the two fluorine atoms.
-
¹³C NMR: Shows the number of unique carbon environments. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling.
-
¹⁹F NMR: This is a crucial experiment for fluorinated molecules.[5][6][7] It would confirm the presence of the CF₂ group with a single resonance. The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment.[3]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, an HMBC experiment would show correlations between the protons of the methyl groups and the quaternary carbon and the CF₂ carbon, confirming the core structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Key Insights from MS:
-
Molecular Ion Peak: HRMS would confirm the molecular formula C₆H₁₀F₂O₂.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide structural clues. For carboxylic acid derivatives, a common fragmentation is the loss of the carboxylic acid group, leading to the formation of an acylium ion.[8] The fragmentation of halogenated compounds can also yield characteristic patterns.[9][10]
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural proof. | Requires a high-quality single crystal, which can be difficult to obtain. Provides solid-state information only. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemical relationships in solution. | Excellent for determining the carbon-hydrogen framework and confirming the presence and location of fluorine.[5][6] Provides data on the molecule's structure in solution. | Does not provide precise bond lengths and angles. Can sometimes be ambiguous for complex structures without extensive 2D experiments. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity, requires very small sample amounts. HRMS provides exact molecular formula. | Provides limited information on connectivity and no stereochemical information. Isomers can be difficult to distinguish. |
Visualizing the Workflow and Decision-Making
Experimental Workflow for X-ray Crystallography
Sources
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. cambridge.org [cambridge.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Comparative Toxicity Guide: Fluorinated Fatty Acids
Executive Summary & Scope
This guide provides a technical comparison of fluorinated fatty acids (FFAs), categorizing them into two distinct functional classes:
While both classes share fluorocarbon substructures, their toxicity profiles differ radically based on the position and degree of fluorination. This guide analyzes the "Lethal Synthesis" mechanism inherent to specific metabolic probes versus the membrane-disrupting and PPAR-mediated toxicity of perfluorinated chains.
Key Findings:
-
Metabolic Probes: Toxicity is binary and dependent on chain length (Even vs. Odd). Even-chain
-fluoro FAs metabolize to highly toxic fluoroacetate; odd-chain analogs generally avoid this specific lethal pathway. -
Perfluorinated Acids (PFAS): Toxicity is linear and dependent on chain length and headgroup. Long-chain sulfonates (PFOS) exhibit the highest hepatotoxicity potential compared to carboxylates (PFOA) and short-chain alternatives (PFBS).
Class I: -Fluorinated Fatty Acids (Metabolic Probes)
Target Audience: PET Imaging Specialists and Metabolic Researchers
These analogs contain a single fluorine atom at the terminal (
The "Lethal Synthesis" Mechanism
The critical safety determinant for these probes is the
-
Even-Chain Precursors: Undergo sequential removal of C2 units (acetyl-CoA). The final fragment is Fluoroacetyl-CoA . This condenses with oxaloacetate to form (-)-erythro-2-fluorocitrate , a suicide inhibitor of the TCA cycle enzyme aconitase.
-
Odd-Chain Precursors:
-oxidation yields Fluoropropionyl-CoA as the terminal fragment. This metabolite enters the methylmalonyl pathway or is excreted, bypassing the direct aconitase blockade.
Comparative Toxicity Logic
| Feature | Even-Chain | Odd-Chain |
| Terminal Metabolite | Fluoroacetyl-CoA | Fluoropropionyl-CoA |
| Primary Target | Mitochondrial Aconitase (TCA Cycle) | Non-specific / Metabolic incorporation |
| Toxicity Mechanism | Lethal Synthesis (ATP depletion, Citrate accumulation) | Low acute toxicity; metabolic trapping |
| Experimental Risk | High (Cell death during long incubations) | Low (Suitable for prolonged flux assays) |
Pathway Visualization
The following diagram illustrates the "Lethal Synthesis" pathway activated by even-chain
Caption: Mechanism of lethal synthesis where even-chain precursors generate fluorocitrate, locking the TCA cycle.
Class II: Perfluoroalkyl Acids (PFAS)
Target Audience: Toxicologists and Drug Safety Assessors
These compounds are fully fluorinated (perfluorinated) tails. They are chemically inert but biologically active as surfactants and PPAR agonists.
Structural Determinants of Hepatotoxicity
Recent comparative studies on HepG2 cells and hepatocytes establish a clear Structure-Activity Relationship (SAR). Toxicity correlates positively with carbon chain length and the acidity of the headgroup.
Hierarchy of Cytotoxicity (IC50 / RPF):
Performance Data: Cytotoxicity & ROS Generation
The following table summarizes Relative Potency Factors (RPF) derived from hepatocyte viability assays (MTT/WST-1) and Oxidative Stress (ROS) assays.
| Compound | Structure | Chain Length | Headgroup | Relative Potency (Cytotoxicity)* | ROS Induction Potential |
| PFNA | Perfluorononanoic acid | C9 | Carboxylate | 1.0 (Highest) | High |
| PFOS | Perfluorooctane sulfonate | C8 | Sulfonate | 0.8 - 0.9 | High |
| PFOA | Perfluorooctanoic acid | C8 | Carboxylate | 0.4 - 0.6 | Moderate |
| PFHxS | Perfluorohexane sulfonate | C6 | Sulfonate | 0.3 | Low-Moderate |
| PFBS | Perfluorobutane sulfonate | C4 | Sulfonate | < 0.1 | Negligible |
| 6:2 FTOH | Fluorotelomer alcohol | C6 (partial) | Alcohol | < 0.01 | Negligible |
*RPF normalized to PFNA (most potent in recent comparative HepG2 screens).
Mechanism of Action
-
Membrane Disruption: Long-chain PFAS (C8+) act as surfactants, increasing membrane fluidity and depolarizing the mitochondrial membrane potential (
). -
PPAR
Activation: PFAS mimic fatty acids, binding to Peroxisome Proliferator-Activated Receptor alpha, altering lipid metabolism genes (e.g., ACOX1), leading to lipid accumulation (steatosis) and oxidative stress.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Mitochondrial Health Assessment (JC-1 Assay)
Best for: Distinguishing between general necrosis (PFAS) and metabolic blockade (
Principle: JC-1 is a cationic dye.[1] In healthy mitochondria (high potential), it forms red aggregates. In depolarized mitochondria (toxic stress), it remains as green monomers.
Materials:
-
JC-1 Probe (Stock: 2 mM in DMSO)
-
Positive Control: CCCP (50 µM)[2]
-
Assay Buffer: PBS or phenol-red free media
Workflow:
-
Seeding: Plate HepG2 or primary hepatocytes at
cells/well in 96-well black plates. Incubate 24h. -
Treatment: Treat cells with test FFA (0–500 µM) for 24h.
-
Control: Treat one set with CCCP (50 µM) for 30 min prior to staining (induces depolarization).
-
-
Staining:
-
Dilute JC-1 stock to 2 µM final concentration in warm media.
-
Aspirate treatment media and add 100 µL JC-1 working solution.
-
Incubate 20 min at 37°C in the dark.
-
-
Wash: Carefully wash 2x with warm PBS.[2] (Do not use cold buffer; it depolymerizes tubulin and alters morphology).
-
Quantification:
-
Read Fluorescence:
-
Red (Aggregates): Ex 535 nm / Em 590 nm (Health).
-
Green (Monomers): Ex 485 nm / Em 530 nm (Stress).
-
-
Calculation: Ratio =
.[2] A decrease in ratio indicates toxicity.
-
Protocol B: Comparative Cytotoxicity Screen (MTT)
Best for: Establishing IC50 values for ranking.
Workflow:
-
Preparation: Dissolve PFAS/FFAs in DMSO. Final DMSO concentration on cells must be
to avoid solvent toxicity. -
Incubation: Expose cells for 24h (acute) or 72h (chronic).
-
MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 3h at 37°C.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.
-
Validation: Absorbance at 570 nm.
-
Integrity Check: If untreated control OD < 0.5, cell density was insufficient. Reject data.
-
Visualizing the Toxicity Hierarchy
This flowchart assists in selecting the appropriate fluorinated compound for research based on toxicity constraints.
Caption: Decision matrix for anticipating toxicity based on chain length and fluorination type.
References
-
Gonçalves, F., et al. (2025). "Toxicology of fluoroacetate: a review, with possible directions for therapy research." PubMed/NIH. Link
-
La Rocca, C., et al. (1996). "The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex."[3][4] PubMed/NIH. Link
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Buhrke, T., et al. (2023).[5] "Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: a Structure-Activity Relationship approach." Maastricht University / Toxicology. Link
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Louisse, J., et al. (2023). "Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells." Archives of Toxicology. Link
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Bio-Rad Antibodies. (n.d.). "MitoPT® JC-1 Assay Kit Protocol." Bio-Rad. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Difluoro-3,3-dimethylbutanoic acid
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4,4-Difluoro-3,3-dimethylbutanoic acid, grounded in established chemical safety principles and regulatory standards. While specific safety data for this compound is limited, its structural features—a carboxylic acid and carbon-fluorine bonds—dictate the necessary handling and disposal pathway.
Hazard Assessment and Waste Characterization
Understanding the intrinsic properties of a chemical is the foundation of its safe management. The disposal procedure is directly derived from the compound's chemical structure and resulting hazards.
Table 1: Chemical and Inferred Hazard Profile of this compound
| Property | Value / Classification | Rationale & Implication for Disposal |
| Molecular Formula | C₆H₁₀F₂O₂[1] | Indicates the presence of carbon, hydrogen, fluorine, and oxygen. |
| Chemical Class | Halogenated Carboxylic Acid | The presence of fluorine atoms makes this a halogenated organic compound . The carboxylic acid group makes it corrosive . This dual nature is the most critical factor for waste segregation. Halogenated wastes require specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated solvent streams intended for recycling.[2][3] |
| Persistence | Likely Persistent | Many fluorinated organic compounds, particularly per- and polyfluoroalkyl substances (PFAS), are known for their environmental persistence.[4] Related difluoroacetic acids have been shown to undergo little to no degradation in aquatic systems.[5] This high persistence underscores the importance of preventing environmental release through proper disposal. |
| Toxicity | Data Not Available | In the absence of specific toxicological data, the compound must be handled as potentially harmful. General precautions for handling hazardous chemicals should be strictly followed. |
The primary directive for disposal is clear: This compound must be treated as a halogenated organic acid waste.
Personnel Safety and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure all appropriate safety measures are in place to prevent exposure.
-
Engineering Controls : Always handle the compound and its waste inside a certified chemical fume hood to minimize inhalation risk.[6]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron.[7]
-
Waste Segregation and Collection Protocol
Proper segregation at the source is the most critical step in the waste management process. Mixing incompatible waste streams can lead to dangerous reactions and significantly increase disposal costs and complexity.[3]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container :
-
Obtain a designated hazardous waste container labeled "Halogenated Organic Waste".[2]
-
The container must be made of a material compatible with corrosive and organic waste (e.g., glass or high-density polyethylene). Avoid metal containers, as the acidic nature of the waste can cause corrosion.[8]
-
Ensure the container has a properly fitting, sealable lid.[8]
-
-
Label the Container :
-
Clearly label the container with the words "Hazardous Waste" and "Halogenated Organic Waste".
-
List all constituents, including this compound and any solvents used. Record the approximate percentages or volumes of each component.
-
-
Transfer the Waste :
-
Perform all waste transfers inside a chemical fume hood.
-
Carefully pour the waste into the designated container, avoiding splashes.
-
Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[8]
-
-
Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store away from incompatible materials, particularly bases and strong oxidizing agents.
-
Disposal Pathway Decision Flowchart
The physical form of the waste (concentrated vs. dilute aqueous) determines the most appropriate management route. The following flowchart outlines this decision-making process.
Caption: Disposal pathway decision process for this compound.
Detailed Disposal Protocols
Protocol A: Concentrated Material & Organic Solutions
This is the standard and most direct disposal path.
-
Segregation : Collect all concentrated forms of the acid, solutions in organic solvents, and heavily contaminated materials (e.g., silica gel, absorbent pads from spills) in a designated "Halogenated Organic Waste" container as described in Section 3.
-
Documentation : Maintain an accurate log of the contents on the container's waste tag.
-
Disposal : Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office to arrange for disposal. The waste will be managed by a licensed hazardous waste contractor, typically via high-temperature incineration.[2]
Protocol B: Dilute Aqueous Solutions (Neutralization Option)
For waste that is hazardous only due to the corrosivity of the acid (i.e., dilute aqueous solutions with no other hazardous solutes), neutralization is a possible pre-treatment step. However, this does not render the waste non-hazardous. The resulting solution still contains a persistent fluorinated organic compound and must be disposed of as hazardous waste.[5][9] Do not pour the neutralized solution down the drain.
-
Safety First : Perform the neutralization inside a chemical fume hood, wearing full PPE. The reaction can generate heat. Use an ice bath to cool the container if necessary.[9]
-
Dilution : If the acid concentration is greater than 10%, first dilute it by slowly adding the acid solution to a larger volume of cold water (e.g., 1 part acid solution to 9 parts water).[10]
-
Neutralization : Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, to the diluted acid solution while stirring.[10]
-
Monitor pH : Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base in small portions until the pH is stable between 6.0 and 9.0.[3]
-
Final Disposal : Transfer the neutralized solution to a container labeled "Aqueous Hazardous Waste." List the contents, including the resulting salt (e.g., Sodium 4,4-difluoro-3,3-dimethylbutanoate). Arrange for pickup and disposal through your EHS office.[6]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain : If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent. Do not use combustible materials like paper towels to absorb large quantities of the neat material.
-
Collect : Carefully sweep or scoop the absorbed material into a compatible, sealable container.
-
Decontaminate : Clean the spill area with a suitable detergent and water.
-
Dispose : Label the container with the spilled material's identity and treat it as halogenated organic waste for disposal via Protocol A.[7]
By adhering to these procedures, you ensure that your work with this compound is conducted safely, responsibly, and in full compliance with environmental regulations, protecting both yourself and the broader community.
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Hanson, M. L., et al. (2001). Chlorodifluoroacetic acid fate and toxicity to the macrophytes... PubMed. [Link]
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Cousins, I. T., et al. (2020). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances... PMC. [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4,4-Difluoro-3,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4,4-Difluoro-3,3-dimethylbutanoic acid, a fluorinated carboxylic acid, represents a class of compounds with significant potential. However, its unique chemical properties necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for safely handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: The Nature of Fluorinated Carboxylic Acids
Furthermore, many fluorinated compounds fall under the category of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their environmental persistence.[2][3] This characteristic underscores the importance of stringent handling and disposal protocols to prevent environmental contamination.
Anticipated Hazards:
-
Corrosivity: Capable of causing burns or irritation upon contact with skin and eyes.[1]
-
Irritation: Potential for respiratory tract irritation if inhaled as a dust or aerosol.
-
Unknown Toxicity: As a research chemical, the full toxicological profile may not be known. It is prudent to treat it as potentially harmful.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial when handling this compound. The specific level of protection will depend on the scale of the operation and the potential for exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield should be worn over safety goggles when there is a significant risk of splashes, such as during transfers of solutions or reactions involving larger quantities.[4][5] | Protects against splashes of the chemical, which can cause serious eye damage.[5] |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling many chemicals.[5][6] The specific glove material should be selected based on its resistance to fluorinated organic compounds. It is advisable to double-glove, especially during procedures with a higher risk of contamination. | Prevents direct skin contact, which can lead to irritation or chemical burns.[4][5] |
| Body Protection | A flame-resistant laboratory coat is essential for all procedures.[7] For larger-scale work or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.[5][7] | Protects the wearer's clothing and skin from spills and splashes. |
| Respiratory Protection | For handling small quantities of the solid in a well-ventilated area or a fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4] | Prevents the inhalation of airborne particles or vapors, which can cause respiratory irritation.[4] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to standardized procedures for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself.
Donning PPE: The Proper Sequence
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron over the lab coat.
-
Respiratory Protection (if needed): If the risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, put on the second pair over the first.
Doffing PPE: Minimizing Contamination
-
Gloves (Outer Pair): If double-gloved, remove the outer pair by grasping the outside of one glove with the other gloved hand and peeling it off. Slide the fingers of your now ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Lab Coat/Apron: Unbutton your lab coat. Remove it by folding it inward on itself, avoiding contact with the contaminated exterior. If an apron was used, untie it and remove it in a similar fashion.
-
Face Shield/Goggles: Remove eye and face protection from the back of your head to avoid touching the front surfaces.
-
Respiratory Protection (if used): Remove the respirator from behind.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling Procedures
-
Weighing and Transfers: All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure. Use appropriate tools (spatulas, weighing paper) to avoid direct contact.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Work in a fume hood and wear appropriate PPE.
Disposal of Contaminated Materials and Waste
Due to its likely classification as a persistent fluorinated compound, all waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not pour this waste down the drain.
-
Disposal Method: High-temperature incineration is a promising method for the disposal of PFAS-containing waste, as it can break the strong carbon-fluorine bonds.[3][8] However, this must be carried out in a specialized facility to prevent the formation and release of harmful byproducts.[2][8] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
- Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5).
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Personal Protective Equipment (PPE) Guide – Chemical Hazards - the NMSU safety. (2015, July 2).
- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
- Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA.
- PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
- Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene - Benchchem.
- Finding an End to Forever Chemicals - Eurofins US. (2025, October 13).
- Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
